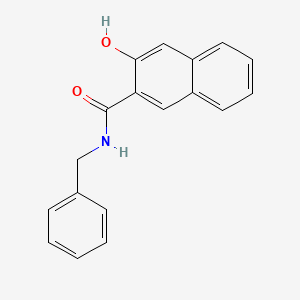

N-Benzyl-3-hydroxy-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-hydroxy-2-naphthamide is a biochemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 . It is used for proteomics research .

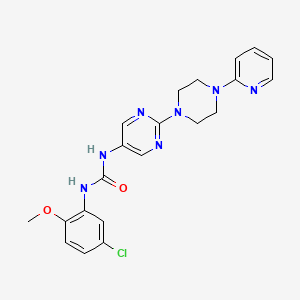

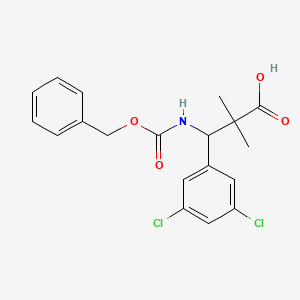

Molecular Structure Analysis

The molecular structure of N-Benzyl-3-hydroxy-2-naphthamide is represented by the SMILES stringO=C(NCC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2O . This indicates the presence of a benzyl group (NCC1=CC=CC=C1), a carbonyl group (O=C), and a naphthamide group (C2=CC3=CC=CC=C3C=C2O). Physical And Chemical Properties Analysis

N-Benzyl-3-hydroxy-2-naphthamide is a solid compound . Its molecular weight is 277.32 .Scientific Research Applications

- N-Benzyl-3-hydroxy-2-naphthamide exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key signaling pathways involved in tumor growth .

- Inflammation plays a crucial role in various diseases. Studies have shown that N-Benzyl-3-hydroxy-2-naphthamide possesses anti-inflammatory properties. It modulates inflammatory mediators, such as cytokines and prostaglandins, making it a potential candidate for managing inflammatory conditions .

- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. N-Benzyl-3-hydroxy-2-naphthamide has demonstrated neuroprotective effects by reducing oxidative stress and preserving neuronal function. Researchers are exploring its potential as a therapeutic agent for neurodegenerative diseases .

- Oxidative stress contributes to aging and various health issues. This compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant properties make it relevant for both health supplements and pharmaceutical applications .

- N-Benzyl-3-hydroxy-2-naphthamide exhibits antimicrobial activity against bacteria and fungi. Researchers have investigated its potential as an alternative to conventional antibiotics. It may serve as a lead compound for developing novel antimicrobial agents .

- Beyond its biological applications, this compound also possesses interesting photophysical properties. It absorbs light in the UV-visible range and emits fluorescence. Researchers have explored its use as a fluorescent probe in imaging studies and chemical sensing applications .

Anticancer Properties

Anti-inflammatory Activity

Neuroprotective Effects

Antioxidant Activity

Antimicrobial Applications

Photophysical Properties

properties

IUPAC Name |

N-benzyl-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-17-11-15-9-5-4-8-14(15)10-16(17)18(21)19-12-13-6-2-1-3-7-13/h1-11,20H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKWHSRZSNRCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-hydroxy-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)

![[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)

![3-oxo-N,2-diphenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2795081.png)

![cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2795089.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/no-structure.png)